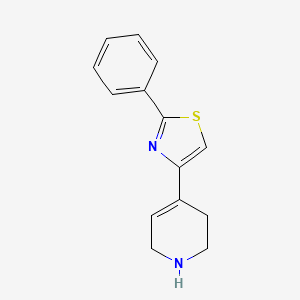![molecular formula C31H31Cl2N5O4 B12630102 1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-](/img/structure/B12630102.png)
1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and several functional groups that contribute to its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of Chlorine Atoms: Chlorination of the quinoxaline core can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Acetamide Group: This step involves the reaction of the chlorinated quinoxaline with an appropriate acetamide derivative.
Formation of the Biphenyl and Morpholine Substituents: These groups can be introduced through nucleophilic substitution reactions, using reagents like sodium hydride and appropriate halogenated biphenyl and morpholine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like sodium hydride or halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amine derivatives.
科学研究应用
1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Reactive Oxygen Species (ROS) Scavenging: The compound may act as an antioxidant, neutralizing ROS and reducing oxidative stress.
相似化合物的比较
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.
Biphenyl Derivatives: Compounds with biphenyl structures and various functional groups.
Morpholine Derivatives: Compounds containing the morpholine ring with different substituents.
Uniqueness
1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C31H31Cl2N5O4 |
|---|---|
分子量 |
608.5 g/mol |
IUPAC 名称 |
3-[4-[1-[[2-(6,7-dichloro-2-oxoquinoxalin-1-yl)acetyl]-methylamino]-2-morpholin-4-ylethyl]phenyl]-N-methylbenzamide |
InChI |
InChI=1S/C31H31Cl2N5O4/c1-34-31(41)23-5-3-4-22(14-23)20-6-8-21(9-7-20)28(18-37-10-12-42-13-11-37)36(2)30(40)19-38-27-16-25(33)24(32)15-26(27)35-17-29(38)39/h3-9,14-17,28H,10-13,18-19H2,1-2H3,(H,34,41) |
InChI 键 |
VVSAPIDRRVMKFJ-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(CN3CCOCC3)N(C)C(=O)CN4C5=CC(=C(C=C5N=CC4=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)
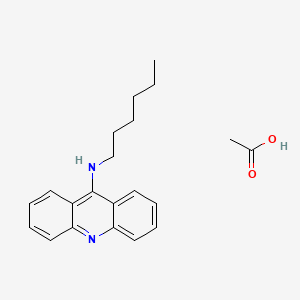
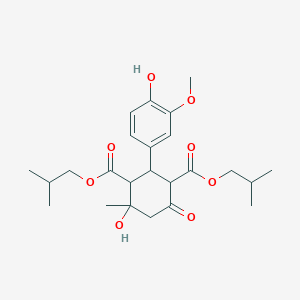
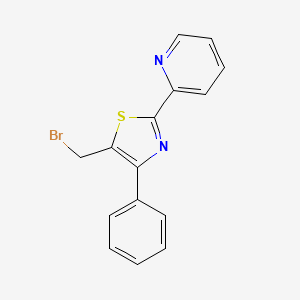
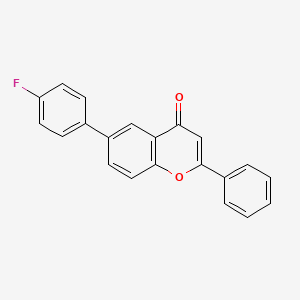
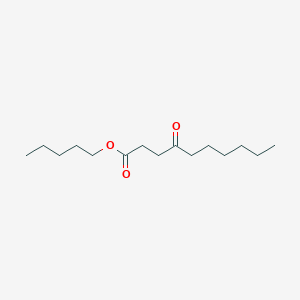
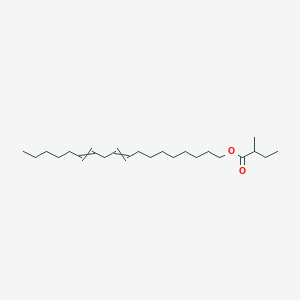
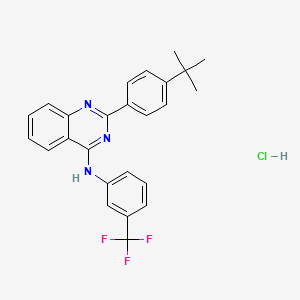
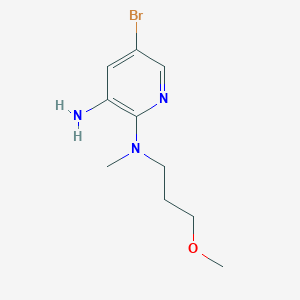
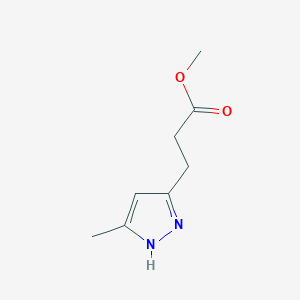
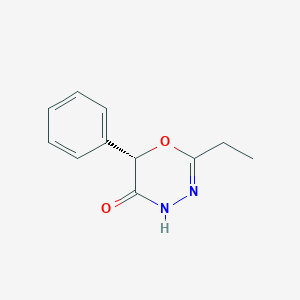
![1h-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12630085.png)
![(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12630091.png)
